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molecular formula C9H9ClFNO B8730349 5-Allyloxy-4-chloro-2-fluoroaniline CAS No. 84478-70-6

5-Allyloxy-4-chloro-2-fluoroaniline

Cat. No. B8730349
M. Wt: 201.62 g/mol
InChI Key: ILSZJTPYPAIAQQ-UHFFFAOYSA-N
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Patent
US04881967

Procedure details

A mixture of 9.0 g of 19A, 6.8 g of THPA and 100 mL of glacial acetic acid was heated at reflux temperature for 4 hours. The resulting mixture was cooled to room temperature, poured into 450 mL of water and extracted with ether. The extract phase was washed with water, dried (Na2SO4), and filtered, and the solvent was evaporated from the filtrate. The residue was flash-chromatographed on silica gel, with a 15:85 v:v mixture of ethyl acetate and hexane as eluent, to give N-(3-allyloxy)-4-chloro-6-fluorophenyl)-3,4,5,6-tetrahydrophthalimide (19B), as an orange oil.
Name
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC1C=C(C(F)=CC=1Cl)[NH2:8])C=C.[CH2:14]1[CH:19]2[C:20](O[C:23](=[O:24])[CH:18]2[CH2:17][CH:16]=[CH:15]1)=[O:21].C(O)(=O)C>O>[C:23]1(=[O:24])[NH:8][C:20](=[O:21])[C:19]2[CH2:14][CH2:15][CH2:16][CH2:17][C:18]1=2

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C=C)OC=1C=C(N)C(=CC1Cl)F
Name
Quantity
6.8 g
Type
reactant
Smiles
C1C=CCC2C1C(=O)OC2=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
450 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 4 hours
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the filtrate
CUSTOM
Type
CUSTOM
Details
The residue was flash-chromatographed on silica gel, with a 15:85 v
ADDITION
Type
ADDITION
Details
v mixture of ethyl acetate and hexane as eluent

Outcomes

Product
Name
Type
product
Smiles
C1(C2=C(C(N1)=O)CCCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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